molecular formula C16H29NO3 B8552445 12-[(2-Methylacryloyl)amino]dodecanoic acid CAS No. 62839-65-0

12-[(2-Methylacryloyl)amino]dodecanoic acid

Cat. No.: B8552445
CAS No.: 62839-65-0
M. Wt: 283.41 g/mol
InChI Key: OZXXPABRMQUIEO-UHFFFAOYSA-N
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Description

12-[(2-Methylacryloyl)amino]dodecanoic acid is a useful research compound. Its molecular formula is C16H29NO3 and its molecular weight is 283.41 g/mol. The purity is usually 95%.
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Properties

CAS No.

62839-65-0

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

12-(2-methylprop-2-enoylamino)dodecanoic acid

InChI

InChI=1S/C16H29NO3/c1-14(2)16(20)17-13-11-9-7-5-3-4-6-8-10-12-15(18)19/h1,3-13H2,2H3,(H,17,20)(H,18,19)

InChI Key

OZXXPABRMQUIEO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCCCCCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.3 Mole of methacrylic acid chloride and 0.3 mole of 12-aminododecanoic acid were reacted in a mixed solvent of dioxane and water under Schotten Baumann reaction conditions to obtain N-methacryloyl-12-aminododecanoic acid in a yield of 73%.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The same procedure as described above is utilized with 5.4 g (0.052 mol) of methacryloyl chloride, 10 g (0.047 mol) of 12-aminododecanoic acid, 4.4 g (0.01 mol) of sodium hydroxide, and p-methoxyphenol in a mixed solvent (H2O:Dioxane=50:50) at 0°-5° C. Yield after recrystallized from ethyl acetate is 10 g (75%). Melting point 70.8°-72.4° C. NMR (DMSO-d6), 7.8 gamma (br s, 1H, NH), 5.5 gamma (br s, 1H, =CH2), 5.2 gamma (br s, 1H, =CH2), 3.0 gamma (t, 2H, NCH2), 2.1 gamma (t, 2H, CH2COOH), 1.7 gamma (s, 3H, CH3), 1.2 gamma (br s, 18H, (CH2)9).
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5.4 g
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10 g
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4.4 g
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Synthesis routes and methods IV

Procedure details

To a 5000 mL beaker, 1700 mL of water was added and then 11 g of sodium hydroxide was added, followed by stirring to dissolve the sodium hydroxide completely. Then, 26.9 g of 12-aminododecanoic acid (produced by Wako Pure Chemical Industries, Ltd.) was added to the reaction system, followed by stirring for 30 minutes to obtain a homogeneous solution. Subsequently, the internal temperature of the reaction system was cooled to −5° C. with an ice-salt bath. After the cooling treatment, 14.3 g of methacryloyl chloride (produced by Wako Pure Chemical Industries, Ltd.) was dropped over 15 minutes with a dropping funnel while stirring the reaction system. During the dropping, cooling was continued so that the internal temperature of the reaction system might not exceed 0° C. After the end of the dropping, the bath was changed to an ice bath and the reaction system was stirred at 0° C. for 1 hour. After stirring for 1 hour, a 6 mol/L aqueous hydrochloric acid solution was added to adjust the pH of the reaction solution at 3 or less. With the addition of the aqueous hydrochloric acid solution, white precipitate formed in the reaction system. To the solution was added 600 g of sodium chloride, and then extraction was carried out three times using 800 mL of ethyl acetate. The resulting ethyl acetate solution was washed with saturated aqueous sodium chloride solution and then magnesium sulfate was added to the ethyl acetate layer to dehydrate it. After the dehydration, ethyl acetate was distilled off under reduced pressure with a rotary evaporator to give white crude crystals. The resulting crude crystals were recrystallized from ethyl acetate to give 24 g of white crystals of N-methacryloyl-12-aminododecanoic acid (melting point: 73 to 74° C.). The chemical reaction formula of this Example is shown below.
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600 g
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1700 mL
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